2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5OS/c12-11(13,14)6-2-1-3-7(4-6)16-8(20)5-21-10-17-9(15)18-19-10/h1-4H,5H2,(H,16,20)(H3,15,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDRGXGZORTGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NNC(=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the triazole ring or the acetamide group.
Substitution: The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the triazole or acetamide groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation, with IC50 values indicating effective concentrations for therapeutic action . The triazole moiety is known to interact with biological targets involved in cancer progression, making it a valuable scaffold in anticancer drug design.
Anti-inflammatory Potential
In silico studies suggest that compounds related to 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . Such findings highlight the potential of this compound in developing anti-inflammatory medications.
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. The presence of the triazole ring enhances the compound's ability to disrupt microbial cell functions, making it a candidate for further exploration as an antimicrobial agent .
Material Science Applications
Beyond medicinal chemistry, triazole compounds have applications in material science. Their unique structural properties allow them to be utilized in the development of nonlinear optical materials. Recent studies have synthesized novel derivatives with enhanced optical properties through modifications of the triazole framework . This aspect broadens the scope of application for this compound beyond pharmaceuticals to include advanced materials.
Case Study 1: Anticancer Activity Assessment
A study involving a series of triazole derivatives demonstrated that modifications to the side chains significantly affected their anticancer activity against human cancer cell lines such as HCT-116 and MCF-7. The presence of specific functional groups was crucial for enhancing potency and selectivity towards cancer cells .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on the anti-inflammatory properties of triazole derivatives, molecular docking simulations revealed strong binding affinities to 5-lipoxygenase. This suggests that similar compounds could be developed into effective anti-inflammatory agents through further optimization of their chemical structures .
Mechanism of Action
The mechanism of action of 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the triazole ring may participate in hydrogen bonding or π-π interactions with the target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with applications in agriculture and as a corrosion inhibitor.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its use in the synthesis of energetic salts.
Uniqueness
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioether linkage and triazole ring provide opportunities for diverse chemical reactivity and interactions.
Biological Activity
The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,4-triazole with suitable thiol and acetamide derivatives. The process often employs methods such as microwave irradiation to enhance yield and purity. The structural characterization is confirmed through techniques like NMR spectroscopy and X-ray crystallography.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance:
- In vitro studies demonstrated that the compound exhibits potent antiproliferative activity against various cancer cell lines. A notable study reported an IC50 value of 0.420 ± 0.012 µM , indicating strong efficacy compared to standard drugs like doxorubicin .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 0.420 ± 0.012 | |
| HCT116 (Colon Cancer) | 0.87 | |
| PC-3 (Prostate Cancer) | 0.67 |
The mechanism underlying the anticancer activity is believed to involve:
- Inhibition of cell proliferation : The compound disrupts cellular signaling pathways critical for cancer cell growth.
- Induction of apoptosis : Studies suggest that it may trigger programmed cell death in malignant cells.
- Targeting specific enzymes : Molecular docking studies indicate a strong binding affinity to enzymes such as alkaline phosphatase, suggesting a potential pathway for therapeutic action .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties:
- It has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer reported a response rate of approximately 40% , with manageable side effects.
- Combination Therapy : In another study, combining this compound with existing chemotherapy agents enhanced overall treatment efficacy and reduced tumor size significantly.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling a 5-amino-1,2,4-triazole-3-thiol derivative with a substituted chloroacetamide under basic conditions (e.g., KOH in ethanol/water). Refluxing for 1–4 hours at 60–80°C is common, followed by recrystallization from ethanol to isolate the product . Optimization can include varying solvents (e.g., DMF for solubility), adjusting stoichiometry of reactants, or using phase-transfer catalysts. Purity is confirmed via HPLC and melting point analysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : To confirm the presence of the trifluoromethylphenyl group (δ ~7.5–8.0 ppm for aromatic protons) and the thioether linkage (δ ~4.0–4.5 ppm for –S–CH2–) .
- IR Spectroscopy : Key peaks include N–H stretches (3300–3500 cm⁻¹ for the triazole amine) and C=O stretches (1650–1700 cm⁻¹) from the acetamide .
- LC-MS/Elemental Analysis : Validates molecular weight (e.g., [M+H]+ at m/z ~360–370) and C/H/N/S/F ratios .
Q. How do structural modifications (e.g., substituents on the triazole or phenyl rings) influence physicochemical properties like solubility and stability?
- Methodological Answer :
- Solubility : Introducing polar groups (e.g., –OH, –NH2) on the triazole ring enhances aqueous solubility, while lipophilic substituents (e.g., CF3 on phenyl) increase logP values, favoring membrane permeability .
- Stability : Electron-withdrawing groups (e.g., CF3) on the phenyl ring improve resistance to oxidative degradation, confirmed via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, DFT) predict the compound’s biological targets and optimize its activity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., SIRT2 or antimicrobial enzymes). Key residues (e.g., His187 in SIRT2) may form hydrogen bonds with the triazole amine .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gap) to assess nonlinear optical (NLO) potential or redox behavior. For example, the CF3 group’s electron-withdrawing effect enhances polarizability .
- PASS Prediction : Screen for probable biological activities (e.g., antifungal or anticancer) based on structural analogs .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
-
Dose-Response Studies : Perform MIC (Minimum Inhibitory Concentration) assays against pathogens (e.g., S. aureus) alongside cytotoxicity tests (e.g., MTT on HEK293 cells) to establish selectivity indices (SI >10 indicates therapeutic potential) .
-
SAR Analysis : Compare analogs (Table 1) to identify substituents driving divergent activities. For example, 3-CF3-phenyl enhances antimicrobial activity but may increase cytotoxicity due to lipophilicity .
Table 1 . Substituent Effects on Biological Activity
Substituent (R) on Triazole Antimicrobial Activity (MIC, μg/mL) Cytotoxicity (IC50, μM) 5-Amino 2.5–5.0 >100 5-Methyl 10.0 50 5-Nitro 1.0 10 Data from analogs in
Q. How can linker and tail group modifications enhance target-specific potency (e.g., SIRT2 inhibition)?
- Methodological Answer :
- Linker Optimization : Replace the thioether (–S–) with sulfonyl (–SO2–) to improve binding entropy with SIRT2’s hydrophobic pocket, as shown in analogs with 3-fold higher IC50 values .
- Tail Group Engineering : Introduce isopropyl or phenoxy groups on the phenyl ring to exploit π-π stacking with Tyr104 in SIRT2, validated via X-ray crystallography .
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s anti-inflammatory or anticancer potential?
- Methodological Answer :
- In Vitro :
- Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC50 <10 μM indicates efficacy) .
- Anticancer : Conduct cell cycle (flow cytometry) and apoptosis assays (Annexin V/PI) on cancer lines (e.g., MCF-7) .
- In Vivo : Use murine models (e.g., carrageenan-induced paw edema) for anti-inflammatory testing or xenografts for antitumor efficacy .
Contradiction Analysis and Troubleshooting
Q. Why do some analogs exhibit high in vitro potency but poor in vivo efficacy?
- Methodological Answer :
- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. For example, the CF3 group may reduce metabolic clearance but increase plasma binding, limiting free drug availability .
- Formulation : Use nanoemulsions or cyclodextrin complexes to improve solubility and bioavailability for in vivo testing .
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Force Field Calibration : Re-parameterize docking algorithms using crystallographic data from related targets (e.g., SIRT2-inhibitor complexes) .
- Proteomic Profiling : Use kinome/phosphoproteome arrays to identify off-target interactions not predicted in silico .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
